2-Sulfobenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.47 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

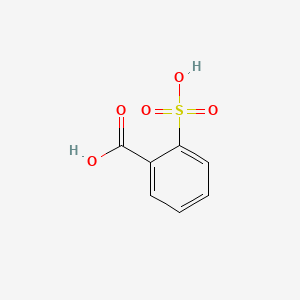

Structure

3D Structure

属性

IUPAC Name |

2-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPRRFPMMJQXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22895-07-4 (di-ammonium salt), 6939-89-5 (mono-ammonium salt) | |

| Record name | 2-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060894 | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-25-7, 30553-06-1 | |

| Record name | 2-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030553061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulphobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9W37198EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Sulfobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Sulfobenzoic acid (ortho-sulfobenzoic acid). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural visualization to support advanced applications.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound featuring both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at ortho positions.[1][2] It typically appears as a white crystalline solid or needles.[3] The presence of two highly polar, acidic groups dominates its physical and chemical behavior.

Physical and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | o-Sulfobenzoic acid, 2-Carboxybenzenesulfonic acid[1] |

| CAS Number | 632-25-7[2] |

| Molecular Formula | C₇H₆O₅S[2] |

| Molecular Weight | 202.19 g/mol [1][2] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O[1] |

| InChI Key | ZMPRRFPMMJQXPP-UHFFFAOYSA-N[1] |

Quantitative Physical Properties

The physical properties of this compound are summarized below. Note that values can vary slightly between sources and depending on the hydration state of the material. The compound is known to be hygroscopic and often exists as a hydrate.[2]

| Property | Value | Source(s) |

| Melting Point | 142 °C (anhydrous) | [3] |

| ~68-72 °C (hydrate) | [2] | |

| Boiling Point | 301 °C | [4] |

| Density | 1.620 g/cm³ (Predicted) | [3] |

| 1.763 g/cm³ | [4] | |

| Water Solubility | Soluble, 2.47 M | [2] |

| pKa₁ (Sulfonic Acid) | -1.12 (Predicted) | [3] |

| pKa₂ (Carboxylic Acid) | Not explicitly found, but expected to be lower than benzoic acid (4.2) due to the electron-withdrawing effect of the adjacent sulfo group. |

Chemical Structure and Spectroscopic Data

The molecular structure of this compound dictates its reactivity and interactions. The ortho-positioning of the electron-withdrawing sulfonic acid and carboxylic acid groups influences the aromatic ring's electron density and the acidity of both protons.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of expected spectral characteristics based on its functional groups.

Table 2.1: ¹H NMR Spectral Data (Predicted) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.0 - 8.2 | Multiplet | 1H | Aromatic H (adjacent to -COOH) |

| ~7.5 - 7.8 | Multiplet | 3H | Aromatic H |

| Note: The -SO₃H proton is highly acidic and may exchange rapidly, often not appearing as a distinct peak or appearing as a very broad signal. |

Table 2.2: ¹³C NMR Spectral Data (Predicted) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C=O (Carboxylic acid) |

| ~145 | C-SO₃H (Aromatic) |

| ~135 | C-COOH (Aromatic) |

| ~125 - 133 | Aromatic CH carbons |

Table 2.3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid O-H |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1700 - 1680 | C=O stretch | Carboxylic acid C=O |

| 1250 - 1150 | S=O stretch (asymmetric) | Sulfonic acid S=O |

| 1080 - 1030 | S=O stretch (symmetric) | Sulfonic acid S=O |

| Note: Data is based on typical ranges for the respective functional groups. |

Table 2.4: Mass Spectrometry (MS) Fragmentation

| m/z Value | Possible Fragment |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 184 | [M - H₂O]⁺ |

| 122 | [M - SO₃]⁺ |

| Note: Fragmentation patterns can be complex. Values are based on predicted fragmentation of the parent molecule.[1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic aromatic substitution of benzoic acid using fuming sulfuric acid (oleum).[2] The carboxylic acid group is a meta-director; however, under forcing conditions, the ortho-isomer can be obtained.

Caption: Workflow for the synthesis of this compound.

Representative Synthesis Protocol: Sulfonation of Benzoic Acid

This protocol describes a general method for the sulfonation of benzoic acid. Safety Notice: This reaction involves highly corrosive and fuming acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place benzoic acid.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum, containing excess SO₃) to the stirred benzoic acid via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture, typically to temperatures above 100 °C, for several hours to promote the formation of the ortho-isomer. The exact temperature and time will influence the isomer distribution.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product, this compound, will precipitate out of the cold aqueous solution.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it with a small amount of ice-cold water to remove residual sulfuric acid.

Representative Purification Protocol: Recrystallization

Purification of the crude product is effectively achieved by recrystallization from water, leveraging the compound's higher solubility in hot water compared to cold water.[3][5][6]

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimum amount of boiling deionized water incrementally until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath. Pure crystals of this compound will form.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry them in a desiccator or a vacuum oven at a low temperature.

Applications and Relevance

This compound and its derivatives are valuable in several fields:

-

Dye Synthesis: The sulfonic acid group enhances water solubility, making it a key building block for various water-soluble dyes and pigments.[3]

-

Indicators: It is a precursor in the manufacture of sulfonaphthalein indicators.[3]

-

Organic Synthesis: The two acidic functional groups make it a versatile starting material or catalyst in organic reactions.

-

Environmental Chemistry: Its ability to form complexes with metal ions is utilized in the removal of heavy metals from wastewater.

References

- 1. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 632-25-7 [smolecule.com]

- 3. This compound CAS#: 632-25-7 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. westfield.ma.edu [westfield.ma.edu]

An In-depth Technical Guide to the Synthesis and Purification of 2-Sulfobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis and purification of 2-sulfobenzoic acid, a key intermediate in the production of various pharmaceuticals, dyes, and indicators. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (ortho-sulfobenzoic acid) is an organic compound featuring both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at adjacent positions. This unique structure imparts high water solubility and acidic properties, making it a versatile reagent in organic synthesis. Its applications range from the manufacture of sulfonaphthalein indicators to its use as a precursor in the synthesis of more complex molecules. This guide will focus on practical and established methods for its laboratory-scale preparation and subsequent purification.

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods include the hydrolysis of saccharin (o-sulfobenzoic imide), the sulfonation of benzoic acid, and the oxidation of o-toluenesulfonic acid. This guide will provide a detailed protocol for the synthesis via saccharin hydrolysis, a reliable and high-yielding laboratory method.

Synthesis via Hydrolysis of Saccharin

This method involves the acid-catalyzed hydrolysis of the imide bond in saccharin to yield the acid ammonium salt of this compound, which can then be neutralized to obtain the free acid.

Experimental Protocol: Hydrolysis of o-Sulfobenzoic Imide (Saccharin) [1]

-

Apparatus Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 37.6 g (0.2 moles) of o-sulfobenzoic imide (saccharin).

-

Reagent Addition: Add 113 mL of distilled water and 37.6 g (31.6 mL) of concentrated hydrochloric acid (sp. gr. 1.19).

-

Reaction: Heat the mixture to boiling using a heating mantle, with continuous stirring. The mixture may foam initially. Continue boiling for approximately 2.5 to 3 hours, or until all the solid has dissolved.

-

Second Addition: Add a second 37.6 g portion of saccharin to the hot solution and continue boiling and stirring until the solution is clear, which typically takes another 1.5 to 2 hours.

-

Crystallization: After an additional hour of heating, pour the hot solution into a beaker and allow it to cool to room temperature, then in an ice bath to induce crystallization of acid ammonium o-sulfobenzoate.

-

Isolation: Collect the crystals by vacuum filtration, washing them with ice-cold distilled water to remove residual hydrochloric acid.

-

Drying: Dry the crystals. The expected yield of acid ammonium o-sulfobenzoate is 82-85 g (91-95% theoretical yield).[1]

-

Conversion to Free Acid: To obtain the free this compound, the acid ammonium salt can be dissolved in a minimum amount of hot water and treated with a stoichiometric amount of a strong base (e.g., NaOH) to liberate ammonia, followed by careful acidification with an acid like HCl to precipitate the this compound. The product is then isolated by filtration and recrystallization.

Reaction Data

| Parameter | Value | Reference |

| Starting Material | o-Sulfobenzoic imide (Saccharin) | [1] |

| Product | Acid ammonium o-sulfobenzoate | [1] |

| Reagents | Concentrated Hydrochloric Acid, Water | [1] |

| Reaction Time | ~5-6 hours | [1] |

| Theoretical Yield | 91-95% | [1] |

Synthesis Workflow: Hydrolysis of Saccharin

Purification of this compound

The primary method for purifying crude this compound is recrystallization, typically from water, leveraging its high solubility in hot water and lower solubility in cold water.[2][3][4]

Experimental Protocol: Recrystallization from Water

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until it begins to boil.

-

Saturated Solution: Gradually add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.[3][5]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[5]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2][3]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

-

Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature oven.

Purification Process Flow

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical and Analytical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆O₅S | [6] |

| Molecular Weight | 202.19 g/mol | [6] |

| Appearance | White crystalline solid | - |

| Melting Point | 134-136 °C (with decomposition) | - |

| Solubility | Soluble in water and alcohol | - |

| ¹H NMR | Spectral data available | [6][7] |

| ¹³C NMR | Spectral data available | [6] |

| IR Spectroscopy | Spectral data available | [6] |

Note: Specific spectral data (chemical shifts, absorption frequencies) can be found in spectral databases like SpectraBase and PubChem.[6][7]

Conclusion

This guide outlines a reliable and well-documented method for the synthesis of this compound via the hydrolysis of saccharin, followed by a standard purification protocol using recrystallization from water. The provided experimental details, quantitative data, and process flow diagrams offer a practical resource for laboratory chemists. Proper characterization using spectroscopic methods is crucial to ensure the purity and identity of the final product for its intended applications in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. dkm2136.wordpress.com [dkm2136.wordpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Analysis of 2-Sulfobenzoic Acid: A Technical Guide

Introduction: 2-Sulfobenzoic acid (C₇H₆O₅S), also known as o-sulfobenzoic acid, is an important aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic ring and the substituent groups.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the four protons on the benzene ring, and a broad signal for the acidic protons. The exact chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-6 | 8.0 - 8.2 | Doublet | 7.5 - 8.0 |

| H-3 | 7.9 - 8.1 | Doublet | 7.5 - 8.0 |

| H-4, H-5 | 7.5 - 7.7 | Multiplet | - |

| -COOH, -SO₃H | 10.0 - 13.0 | Broad Singlet | - |

Note: Predicted values are based on the analysis of similar substituted benzoic acid compounds. The acidic protons of the carboxylic and sulfonic acid groups are typically exchangeable and may appear as a single broad peak.

¹³C NMR Data

The ¹³C NMR spectrum shows seven distinct signals corresponding to the seven carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-2 (C-SO₃H) | 140 - 145 |

| C-1 (C-COOH) | 135 - 140 |

| C-6 | 133 - 136 |

| C-4 | 131 - 134 |

| C-5 | 128 - 131 |

| C-3 | 126 - 129 |

Note: Predicted values are based on spectral data for similar aromatic sulfonic acids and carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for the O-H, C=O, S=O, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1180 | S=O stretch (asymmetric) | Sulfonic Acid |

| 1080 - 1020 | S=O stretch (symmetric) | Sulfonic Acid |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragment Lost |

| 202 | [C₇H₆O₅S]⁺• (Molecular Ion) | - |

| 184 | [C₇H₄O₄S]⁺• | H₂O |

| 157 | [C₇H₅O₃]⁺ | HSO₂ |

| 138 | [C₆H₄SO₂]⁺• | COOH + H |

| 122 | [C₇H₆O₂]⁺• | SO₃ |

| 105 | [C₇H₅O]⁺ | SO₃ + OH |

| 94 | [C₆H₆O]⁺• | SO₃ + CO |

| 77 | [C₆H₅]⁺ | SO₃ + COOH |

Note: The molecular ion at m/z 202 may be of low abundance due to the lability of the acidic protons and the tendency for fragmentation. The peak at m/z 184 corresponds to the cyclic anhydride formed by the loss of water.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture in a die under high pressure to form a transparent pellet.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record a background spectrum of the empty sample compartment.[2] Place the KBr pellet in the sample holder and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, plotting ion abundance versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of 2-Sulfobenzoic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-sulfobenzoic acid in aqueous and various organic media. Understanding the solubility of this compound is paramount for its application in chemical synthesis, formulation development, and various industrial processes. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide researchers in this critical analytical endeavor.

Core Concepts in Solubility

This compound (C₇H₆O₅S) is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group.[1] This dual acidic nature, coupled with the aromatic ring, imparts a unique solubility profile. The sulfonic acid group, being highly polar, generally confers good solubility in polar solvents, particularly water.[1] The overall solubility is a result of the interplay between the polarity of the solvent, its ability to form hydrogen bonds, the temperature of the system, and the acidic nature of the solute.[1]

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound across a wide range of organic solvents and temperatures is not extensively consolidated in single reference sources. However, available data and qualitative descriptions provide a strong foundation for understanding its behavior.

It is generally reported that this compound is soluble in water and alcohols, while being insoluble in less polar solvents like ether.[2][3][4] The solubility is also known to increase with a rise in temperature, a common characteristic for many organic acids.[1] One source indicates a molar solubility of 2.47 M, although the solvent is not specified.[5] For a related compound, this compound cyclic anhydride, a solubility of 50 mg/mL has been reported in water, methanol, and ethanol.[6]

To provide a clear comparison, the following table summarizes the available qualitative and semi-quantitative solubility information.

| Solvent | Formula | Type | Reported Solubility |

| Water | H₂O | Aqueous | Soluble[1][2][4] |

| Alcohols | R-OH | Polar Protic | Soluble[2][4] |

| Ether | R-O-R | Polar Aprotic | Insoluble[2][4] |

Researchers should note that the lack of extensive, publicly available quantitative data necessitates experimental determination for specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for commonly employed techniques suitable for determining the solubility of this compound.

Isothermal Shake-Flask Gravimetric Method

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Vials with airtight seals

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a filter. The filter should be compatible with the solvent and have a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm).

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Drying and Weighing: Dry the residue to a constant weight in a drying oven and cool in a desiccator before weighing.

-

Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass or volume of the solvent.

UV-Vis Spectrophotometric Method

This method is applicable if this compound exhibits a distinct chromophore and the solvent is transparent in the analytical wavelength range.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for the isothermal shake-flask method (as described above)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Gravimetric Method to prepare a saturated solution and obtain a clear, filtered sample.

-

Sample Analysis:

-

Accurately dilute a known volume of the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Experimental Workflow and Logic

The process of determining the solubility of this compound follows a logical progression from preparation to analysis. The choice of analytical technique will depend on the properties of the analyte and the available instrumentation.

This diagram illustrates the key stages in determining the solubility of this compound, from the initial preparation of materials to the final calculation of solubility. The decision point highlights the selection of an appropriate analytical method based on the experimental context.

References

Thermodynamic properties and stability of 2-Sulfobenzoic acid

An in-depth guide to the thermodynamic properties and stability of 2-Sulfobenzoic acid, designed for researchers, scientists, and professionals in drug development. This document provides key data, experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this compound.

Physicochemical and Thermodynamic Properties

This compound (C₇H₆O₅S) is a white, crystalline solid that is soluble in water and alcohol. Its properties are dictated by the presence of both a carboxylic acid and a sulfonic acid group on the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆O₅S | [1] |

| Molecular Weight | 202.19 g/mol | [1] |

| CAS Number | 632-25-7 | [2] |

| Appearance | White needles/crystalline solid | [2][3] |

| Melting Point | 136 °C (409.15 K) | [3] |

| Boiling Point | 301 °C (574.15 K) | [3] |

| Density | 1.763 g/cm³ | [3] |

| Solubility | Soluble in water and alcohol, insoluble in ether. |[2][3] |

Table 2: Calculated Thermodynamic Properties of this compound Cyclic Anhydride

| Property | Symbol | Value | Unit | Method | Source |

|---|---|---|---|---|---|

| Enthalpy of Formation | ΔfH° | -589.27 | kJ/mol | Joback Method | [4] |

| Gibbs Free Energy of Formation | ΔfG° | -491.21 | kJ/mol | Joback Method | [4] |

| Enthalpy of Fusion | ΔfusH° | 23.00 | kJ/mol | Joback Method | [4] |

| Enthalpy of Vaporization | ΔvapH° | 60.72 | kJ/mol | Joback Method | [4] |

| Ideal Gas Heat Capacity (at 524.23 K) | Cpg | 235.47 | J/mol·K | Joback Method | [4] |

| Normal Melting Point | Tf | 412.17 | K | Joback Method | [4] |

| Normal Boiling Point | Tb | 524.23 | K | Joback Method |[4] |

Thermal Stability and Decomposition

This compound is relatively stable under normal conditions.[3] However, at elevated temperatures, it will undergo decomposition. The thermal decomposition of its cyclic anhydride may generate irritating and highly toxic gases, including carbon monoxide and oxides of sulfur.[5]

The stability of sulfonic acids, in general, can be investigated using thermogravimetric analysis (TGA). For instance, studies on polymeric sulfonic acids show that decomposition can occur in multiple stages, beginning at temperatures around 200°C, with significant mass loss occurring at higher temperatures.[6] The final residue after heating to high temperatures under nitrogen is often largely non-volatile.[6]

Experimental Protocols

The thermodynamic properties and thermal stability of compounds like this compound are typically determined using a suite of thermo-analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure changes in heat flow associated with thermal transitions.[7] It is highly valuable for determining melting point, enthalpy of fusion (melting enthalpy), and heat capacity.[7][8]

-

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of this compound.

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

An endothermic peak on the resulting thermogram indicates melting. The peak's onset temperature is taken as the melting point, and the area under the peak is integrated to calculate the enthalpy of fusion.[9]

-

Heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a specific amount, compared to a known standard like sapphire.[8]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

-

Objective: To assess the thermal stability and decomposition pattern of this compound.

-

Methodology:

-

A small amount of the sample is placed in a tared TGA pan (often platinum or alumina).

-

The pan is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10-20 °C/min) under a specific atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition).

-

The instrument records the sample's mass continuously as the temperature increases.

-

The resulting TGA curve plots percentage weight loss versus temperature, revealing the onset temperature of decomposition and the temperature ranges of different decomposition stages.[6][10]

-

For evolved gas analysis, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the gaseous decomposition products.[6]

-

Visualization of Analytical Workflow

The characterization of this compound involves a logical progression of analysis, starting from the pure compound and branching into various techniques to elucidate its properties.

References

- 1. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 632-25-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound cyclic anhydride(81-08-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of 2-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfobenzoic acid, a bifunctional aromatic compound featuring both a carboxylic acid and a sulfonic acid group, presents a versatile platform for a multitude of applications across various scientific disciplines. Its unique chemical architecture allows it to serve as a key intermediate in the synthesis of dyes and indicators, a potential chelating agent for environmental remediation, a catalyst in organic transformations, and a structural motif in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, properties, and diverse applications of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Introduction

This compound (IUPAC name: this compound), with the chemical formula C₇H₆O₅S, is a white, crystalline solid that is soluble in water and polar organic solvents. The presence of both a strong sulfonic acid group and a weaker carboxylic acid group on the same aromatic ring imparts distinct reactivity and functionality to the molecule. This dual functionality is central to its utility in various chemical and industrial processes. This document will explore the primary applications of this compound, providing detailed methodologies for its synthesis and its use in several key areas.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a cornerstone of its application. The most common methods involve the sulfonation of benzoic acid or the oxidation of related toluene derivatives.

Synthesis of this compound via Sulfonation of Benzoic Acid

A prevalent method for the synthesis of this compound is the direct sulfonation of benzoic acid using oleum (fuming sulfuric acid).

Experimental Protocol:

-

Reactants: 4 moles of benzoic acid, 1621 grams of 20% oleum.

-

Procedure:

-

Melt the benzoic acid at 125-130 °C in a two-liter flask.

-

Add the 20% oleum at a temperature of 125-140 °C.

-

Maintain the reaction mixture at 130 °C for one hour.

-

Dissolve the reaction mass in approximately 3000 mL of a saturated sodium chloride (NaCl) solution over 40 minutes.

-

Heat the solution to 80-85 °C.

-

Cool the solution to 50 °C, agitate, and then further cool to 8-12 °C using an ice bath to precipitate the product.

-

The precipitated product can be further purified by washing with a 5% NaCl solution at 5 °C.[1]

-

Caption: Synthesis of this compound.

Synthesis of 2-Amino-4-Sulfobenzoic Acid

Derivatives of this compound, such as aminobenzoic acids, are valuable in the synthesis of dyes and pharmaceuticals.

Experimental Protocol:

-

Reactants: Ortho-nitrotoluene, fuming sulfuric acid (65%).

-

Procedure:

-

Dissolve ortho-nitrotoluene in fuming sulfuric acid at a temperature between 25-85 °C.

-

Add 65% fuming sulfuric acid dropwise to carry out the sulfonation reaction, yielding 2-nitro-4-sulfotoluene.

-

The resulting 2-nitro-4-sulfotoluene undergoes an auto-oxidation-reduction reaction under basic conditions at 60-130 °C to produce 2-amino-4-sulfobenzoic acid.[2][3]

-

Caption: Synthesis of 2-Amino-4-Sulfobenzoic Acid.

Applications of this compound

Synthesis of Dyes and Indicators

This compound and its anhydride are crucial precursors in the synthesis of phthalein and sulfonaphthalein dyes, which are widely used as pH indicators. A prominent example is the synthesis of Phenol Red.

Experimental Protocol for Phenol Red Synthesis:

-

Reactants: 2-Sulfobenzoic anhydride, phenol, anhydrous zinc chloride.

-

Procedure:

-

In a suitable reaction vessel, combine 1 mmol of saccharin (which will form 2-sulfobenzoic anhydride in situ) and 3 equivalents of concentrated sulfuric acid (98%).

-

Add 2.2 mmol of phenol to the mixture.

-

Heat the reaction mixture to 140 °C for 3.5 hours.

-

After cooling, the product can be isolated and purified. This method reports a high yield of Phenol Red.[4]

-

Alternatively, a yield of 81.6% has been reported using microwave irradiation for a very short reaction time (0.00416667 h).[5]

-

Caption: Synthesis of Phenol Red from Saccharin.

Environmental Remediation: Heavy Metal Chelation

Conceptual Experimental Protocol for Heavy Metal Removal:

-

Materials: A stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂), a solution of this compound, pH meter, and an analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

-

Procedure:

-

Prepare a series of aqueous solutions containing a known concentration of the heavy metal ion.

-

Add varying concentrations of this compound to these solutions.

-

Adjust the pH of the solutions to a desired value, as chelation is often pH-dependent.

-

Stir the solutions for a set period to allow for complexation to reach equilibrium.

-

Separate the metal-chelate complex if a precipitate forms, or directly measure the remaining free metal ion concentration in the supernatant/solution.

-

Calculate the removal efficiency and adsorption capacity.

-

Table 1: Hypothetical Quantitative Data for Heavy Metal Removal by a Sulfonated Aromatic Acid

| Metal Ion | Initial Concentration (mg/L) | Adsorbent Concentration (g/L) | pH | Removal Efficiency (%) | Adsorption Capacity (mg/g) |

| Pb(II) | 100 | 1.0 | 5.5 | 95 | 95.0 |

| Cd(II) | 100 | 1.0 | 6.0 | 88 | 88.0 |

| Cu(II) | 100 | 1.0 | 5.0 | 92 | 92.0 |

| Zn(II) | 100 | 1.0 | 6.5 | 85 | 85.0 |

Note: This table is illustrative and based on the expected behavior of a chelating agent with a structure similar to this compound. Specific experimental data for this compound is needed for accurate representation.

Catalysis in Organic Synthesis

The acidic nature of the sulfonic acid group in this compound allows it to function as a homogeneous acid catalyst in various organic reactions, such as esterifications and condensations. The use of an organic-soluble acid catalyst can sometimes offer advantages over mineral acids in terms of solubility and side reactions.

Experimental Protocol for Esterification of Acetic Acid with Ethanol:

-

Reactants: Acetic acid, ethanol, this compound (as catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetic acid and ethanol in a desired molar ratio (e.g., 1:1 or with an excess of one reactant).

-

Add a catalytic amount of this compound (e.g., 1-5 mol% relative to the limiting reactant).

-

Heat the mixture to reflux for a specified period.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or titration of the remaining acid.

-

Upon completion, the product, ethyl acetate, can be isolated by distillation. The catalyst would remain in the distillation residue.

-

Caption: Catalytic Role of this compound in Esterification.

Role in Drug Development

The sulfonamide group is a well-known pharmacophore present in numerous approved drugs. This compound and its derivatives serve as building blocks for the synthesis of compounds with potential therapeutic activities. For instance, 2-sulfonamidebenzamides have been investigated as allosteric modulators of MrgX1, a target for non-opioid pain treatment.[6] The synthesis of such compounds often involves the coupling of a 2-sulfonamidobenzoic acid derivative with an appropriate amine.

General Synthetic Scheme for 2-Sulfonamidebenzamides:

-

Sulfonamide Formation: Anthranilic acid is reacted with a sulfonyl chloride in the presence of a base to form the 2-(sulfonamido)benzoic acid.[6]

-

Amide Coupling: The resulting acid is then coupled with an aniline or another amine using a coupling agent like T3P (Propylphosphonic Anhydride) to yield the final 2-sulfonamidebenzamide derivative.[6]

Table 2: Potency of 2-Sulfonamidebenzamide Derivatives as MrgX1 Modulators

| Compound | R¹ Group | R² Group | EC₅₀ (µM) |

| ML382 | Cyclopropyl | Ethyl | ~0.112 |

| 6c | Cyclopropyl | 5-Fluoro-2-methylphenyl | 0.014 |

| 6d | Ethyl | 5-Fluoro-2-methylphenyl | 0.285 |

Adapted from Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.[6]

Conclusion

This compound is a molecule of significant chemical versatility with established and potential applications spanning from industrial dye synthesis to the frontiers of drug discovery. Its synthesis is well-understood, and its reactivity allows for the creation of a diverse array of derivatives. While its roles in the synthesis of indicators and as a precursor for pharmaceuticals are well-documented, further quantitative research is needed to fully characterize its potential in environmental remediation and as a homogeneous catalyst. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore and expand upon the applications of this valuable chemical compound.

References

- 1. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]

- 2. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 3. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Phenol Red synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and disposal of 2-Sulfobenzoic acid.

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Sulfobenzoic Acid

This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a white, solid organic compound that is hygroscopic, meaning it readily absorbs moisture from the air.[1] It is also known as o-Sulfobenzoic acid.[2]

| Property | Data | Reference |

| Molecular Formula | C₇H₆O₅S | [2][3] |

| Molecular Weight | 202.19 g/mol | [2] |

| Appearance | White solid / crystalline powder | [1][4] |

| CAS Number | 632-25-7 | [1][2][3] |

| Melting Point | ~ 68 - 72 °C / 154.4 - 161.6 °F (for hydrate) | [5] |

| Solubility | Soluble in water and polar organic solvents.[4] | |

| Stability | Stable, but moisture sensitive and hygroscopic.[1][5][6] |

Safety and Hazard Information

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[2][7]

Emergency Overview: Danger! Causes severe eye and skin burns, as well as burns to the digestive and respiratory tracts if ingested or inhaled.[1][7] It is harmful if swallowed.[1][2]

GHS Hazard Classifications:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[2][5]

-

Serious Eye Damage/Eye Irritation: Category 1[5]

-

Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)[2]

-

Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[2]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[2][5]

| NFPA 704 Rating (estimated) | |

| Health | 3 |

| Flammability | 0 |

| Instability | 1 |

| Source: [1] |

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known, based on available information.[5]

-

Chemical Stability: The substance is stable under normal conditions but is sensitive to moisture.[5][6]

-

Conditions to Avoid: Exposure to moist air or water and the formation of dust should be avoided.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[1][6]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][7] Personnel providing first aid should be aware of the material involved and take precautions to protect themselves.[7]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[1] |

| Skin Contact | Take off immediately all contaminated clothing.[5][7] Flush skin with plenty of water and soap for at least 15 minutes.[1][7] Seek immediate medical attention.[1] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][5][7] If breathing is difficult, give oxygen.[1][3] If not breathing, give artificial respiration.[3][7] Do not use the mouth-to-mouth method.[1][7] Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water.[3][5] Do NOT induce vomiting.[1][5][7] If the victim is conscious, give a cupful of water.[1] Never give anything by mouth to an unconscious person.[1][3][7] Call a physician or poison control center immediately.[3][7] |

First Aid Workflow for this compound Exposure

Caption: First aid procedures following exposure to this compound.

Handling and Storage

Engineering Controls

Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[1][5] Use only in a chemical fume hood or in a well-ventilated area to keep airborne concentrations low.[1][7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be followed. The specific equipment includes:

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and clothing to prevent skin exposure.[1][5][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] Respiratory protection is required when dusts are generated.

-

Hygiene Measures: Wash hands thoroughly after handling.[6][10] Do not eat, drink, or smoke when using this product.[8][10] Launder contaminated clothing before reuse.[8]

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[8] Minimize dust generation and accumulation.[1] Do not get in eyes, on skin, or on clothing.[1][6]

-

Storage: Store in a cool, dry, well-ventilated place.[3][8] Keep containers tightly closed.[1][7] Store in a designated corrosives area and protect from moisture.[1]

Accidental Release Measures (Spill Cleanup)

For any spill, personnel should wear appropriate PPE as indicated in Section 4.2.[1] For large spills or any spill you are not equipped to handle, evacuate the area and contact emergency responders.[11][12]

Minor Spill Cleanup Protocol:

-

Ensure Ventilation: Make sure the area is well-ventilated.[1]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[3]

-

Cleanup:

-

Final Cleaning: Wash the area down with large amounts of water, but prevent runoff from entering drains if possible.[8]

Logical Workflow for a Solid Acid Spill

Caption: Workflow for handling a minor spill of this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][3] For large fires, a water spray or fog can be used.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including sulfur oxides.[1][6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][7]

Disposal Considerations

Waste from this compound is classified as hazardous waste.[7]

-

Regulations: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] Generators must also consult and comply with all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6][13]

-

Procedure:

-

Neutralization: Where permissible by regulations and safety protocols, the acid can be slowly neutralized with a suitable base, such as sodium bicarbonate.[13] The pH should be checked to confirm neutrality (pH 7).[13]

-

Containment: The neutralized solution or the solid waste should be placed in a suitable, corrosion-resistant, leak-proof, and clearly labeled container for disposal.[1][13]

-

Disposal: Dispose of the contents and container at an approved waste disposal plant or a licensed hazardous waste collection point.[5][7] Do not mix with other waste.

-

Toxicological and Ecological Information

Toxicological Information

-

LD50/LC50: No data is available in the provided search results.[1]

-

Carcinogenicity: This substance is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]

-

Health Effects: The product is a corrosive material that causes burns to eyes, skin, and mucous membranes.[1][5][7] Inhalation may cause respiratory system irritation.[5]

Ecological Information

-

There is no specific data available on the ecological effects of this compound. However, it should not be released into the environment or allowed to contaminate the ground water system.[3][7] Discharge into drains or the environment must be avoided.[3]

Experimental Protocols

Detailed experimental protocols for determining the toxicological or physical hazard properties of this compound were not available in the publicly accessible safety data sheets and chemical databases reviewed for this guide. Such studies are typically conducted in specialized laboratories following established OECD, EPA, or equivalent guidelines, and the full methodologies are often proprietary.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. leelinework.com [leelinework.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. SPILLS - Smith College Research and Instruction Safety [science.smith.edu]

- 13. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]

Methodological & Application

Application Notes: 2-Sulfobenzoic Acid Derivatives in Catalysis

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-sulfobenzoic acid derivatives as efficient, recyclable organocatalysts in multicomponent organic synthesis.

Application Note 1: One-Pot Synthesis of 1-Amidoalkyl-2-naphthols

Introduction

1-Amidoalkyl-2-naphthols are valuable precursors for the synthesis of biologically active compounds, including 1-aminoalkyl-2-naphthols and 1,3-oxazine derivatives, which have shown promise as therapeutic agents.[1][2] The most efficient method for their synthesis is a one-pot, three-component condensation reaction involving an aldehyde, 2-naphthol, and an amide or urea. This reaction is typically catalyzed by a Brønsted or Lewis acid.[3]

2-Hydroxy-5-sulfobenzoic acid (2-HSBA), a derivative of this compound, has emerged as a highly effective, commercially available, and reusable solid acid catalyst for this transformation.[4] Its use offers several advantages, including operational simplicity, cost-effectiveness, high yields, short reaction times, and the elimination of hazardous organic solvents.[4]

Catalytic Reaction Pathway

The logical pathway for the synthesis involves the acid-catalyzed generation of an acyliminium ion intermediate from the aldehyde and the amide. This is followed by an electrophilic attack on the electron-rich 2-naphthol and subsequent tautomerization to yield the stable 1-amidoalkyl-2-naphthol product.

Data Presentation

2-Hydroxy-5-sulfobenzoic acid (2-HSBA) efficiently catalyzes the reaction between various substituted benzaldehydes, 2-naphthol, and different amide sources under solvent-free conditions. The reaction demonstrates high yields and remarkably short completion times.[4]

| Aldehyde Component | Amide Component | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| Substituted Benzaldehydes | Acetamide | 10 | 100 | 3 - 25 | 82 - 97[4] |

| Substituted Benzaldehydes | Benzamide | 10 | 100 | 3 - 25 | 82 - 97[4] |

| Substituted Benzaldehydes | Urea | 10 | 100 | 3 - 25 | 82 - 97[4] |

Note: Yields and reaction times are reported as a range, as they vary depending on the specific substituents on the benzaldehyde. Electron-withdrawing groups on the aldehyde generally lead to shorter reaction times and higher yields.[5]

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 1-amidoalkyl-2-naphthols using 2-HSBA as a catalyst.

Detailed Experimental Protocol

General Procedure for the Synthesis of N-((4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide

This protocol is a representative example for the synthesis of 1-amidoalkyl-2-naphthols.

Materials:

-

4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

-

2-Naphthol (1 mmol, 144.2 mg)

-

Acetamide (1.2 mmol, 70.9 mg)

-

2-Hydroxy-5-sulfobenzoic acid (2-HSBA) (0.1 mmol, 21.8 mg)

-

Ethanol (for recrystallization)

Equipment:

-

10 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

TLC plates (silica gel)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), 2-naphthol (1 mmol), acetamide (1.2 mmol), and 2-hydroxy-5-sulfobenzoic acid (10 mol%).[4]

-

Heating: Place the flask in a preheated oil bath or heating mantle at 100°C. Stir the mixture under these solvent-free reaction conditions.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 3-25 minutes.[4]

-

Work-up and Catalyst Recovery: Upon completion, remove the flask from the heat and allow it to cool to room temperature. Add a small amount of hot ethanol to the reaction mixture to dissolve the product while leaving the solid catalyst behind.

-

Catalyst Filtration: Filter the hot mixture to separate the solid 2-HSBA catalyst. The recovered catalyst can be washed with a small amount of solvent, dried, and reused for subsequent reactions several times.[4]

-

Product Crystallization: Allow the filtrate to cool to room temperature slowly. The desired product will crystallize from the solution. Cooling in an ice bath can enhance precipitation.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the solid with cold water and dry it to obtain the pure 1-amidoalkyl-2-naphthol. Yields for this class of reactions are typically in the range of 82-97%.[4]

References

Application Notes and Protocols for 2-Sulfobenzoic Acid in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 2-sulfobenzoic acid and its derivatives in esterification reactions. The information is tailored for professionals in research, scientific, and drug development fields, focusing on practical applications, data presentation, and experimental workflows.

Introduction

This compound, a bifunctional molecule containing both a carboxylic acid and a sulfonic acid group, and its derivatives serve as versatile reagents in organic synthesis. While direct catalytic use of this compound in esterification is less documented compared to catalysts like sulfuric acid or p-toluenesulfonic acid, its anhydride is a valuable reagent for the derivatization of alcohols and phenols. This application is particularly relevant in analytical chemistry and for the synthesis of specific ester derivatives in drug development. The sulfonic acid moiety can impart unique properties to the resulting esters, such as increased water solubility or providing a handle for further functionalization.

I. Esterification using 2-Sulfobenzoic Anhydride for Derivatization of Phenols

2-Sulfobenzoic anhydride is an effective reagent for the derivatization of phenols and other alcohols. This process is particularly useful for analytical purposes, such as enhancing detection in mass spectrometry, and for synthesizing sulfonate-containing esters.[1]

Experimental Protocol: Derivatization of Phenols with 2-Sulfobenzoic Anhydride

This protocol outlines the procedure for the derivatization of a model phenol with 2-sulfobenzoic anhydride.

Materials:

-

Phenol (or other alcohol-containing substrate)

-

2-Sulfobenzoic anhydride (SBA)

-

Anhydrous solvent (e.g., acetonitrile, pyridine, THF, or acetone)

-

Base (e.g., triethylamine (TEA) or pyridine, if not used as the solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for reaction work-up (separatory funnel, beakers, etc.)

-

Purification apparatus (e.g., dialysis tubing or chromatography setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the phenol (1.0 equivalent) in the chosen anhydrous solvent.

-

Reagent Addition: Add 2-sulfobenzoic anhydride (1.1-1.5 equivalents) to the solution. If the solvent is not basic, add a suitable base like triethylamine (1.1-1.5 equivalents) to catalyze the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60 °C) to increase the reaction rate. Monitor the reaction progress by an appropriate method, such as thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The purification method will depend on the properties of the product. For polymeric products, dialysis is an effective method to remove excess reagents. For small molecules, a standard aqueous work-up followed by extraction and chromatographic purification may be employed.

Quantitative Data for Derivatization of Hydroxylated Homopolymers

The following table summarizes the conditions for the esterification of various hydroxylated homopolymers with 2-sulfobenzoic anhydride (SBA).

| Polymer | Solvent | Base | Temperature (°C) | Time (h) | Observations |

| Hydroxylated Homopolymer | Pyridine | Pyridine | 20 | 64 | Incomplete solubility of the esterified polymer. |

| Hydroxylated Homopolymer | THF | TEA | 20 | 64 | Evidence of side reactions. |

| Hydroxylated Homopolymer | Acetone | TEA | 20 | 64 | Evidence of side reactions. |

Data adapted from qualitative descriptions in available literature.

Experimental Workflow for Phenol Derivatization

References

Application of 2-Sulfobenzoic Acid in the Synthesis of Dyes: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfobenzoic acid and its derivatives are versatile intermediates in the synthesis of a variety of dyes. The presence of the sulfonic acid group (-SO₃H) imparts increased water solubility to the final dye molecule, a critical property for many applications in the textile, printing, and imaging industries. Furthermore, the carboxylic acid and sulfonic acid functionalities can be strategically utilized to influence the dye's color, fastness, and affinity for different substrates. This document provides detailed application notes and experimental protocols for the synthesis of dyes utilizing this compound and its derivatives.

Key Applications of this compound in Dye Synthesis

This compound and its anhydride are valuable precursors for several classes of dyes, including:

-

Azo Dyes: The amino derivatives of this compound, such as 2-aminobenzenesulfonic acid, are key components in the synthesis of a wide range of azo dyes. The sulfonic acid group enhances the water solubility of these dyes, making them suitable for dyeing natural and synthetic fibers.

-

Triphenylmethane and Phthalein Dyes: 2-Sulfobenzoic anhydride, which can be prepared from this compound, is a crucial reagent in the synthesis of sulfonephthalein dyes.[1] These dyes are well-known as pH indicators due to their distinct color changes at different pH values. The general synthesis involves the condensation of the anhydride with phenols.[2][3]

-

Metal-Complex Dyes: The carboxylic acid and sulfonic acid groups in this compound derivatives can act as ligands to form stable complexes with metal ions. These metal-complex dyes often exhibit superior light and wash fastness properties.[4]

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from 2-Aminobenzenesulfonic Acid

This protocol details the synthesis of an azo dye by the diazotization of 2-aminobenzenesulfonic acid (aniline-2-sulfonic acid) and subsequent coupling with salicylic acid.

Materials:

-

2-Aminobenzenesulfonic acid (aniline-2-sulfonic acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Salicylic acid

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Glassware: Test tubes, beakers, round-bottom flask, magnetic stirrer, heating mantle/water bath, filtration apparatus.

Procedure:

Part A: Diazotization of 2-Aminobenzenesulfonic Acid

-

In a test tube (Test Tube A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath to cool.

-

In a separate test tube (Test Tube B), dissolve 0.49 g (2.8 mmol) of 2-aminobenzenesulfonic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture in a hot water bath until a clear solution is obtained.

-

In a third test tube (Test Tube C), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

-

Remove Test Tube B from the hot water bath and immediately pour the contents of Test Tube C into it.

-

Add the resulting solution from Test Tube B to the cold concentrated HCl in Test Tube A. Keep the mixture in the ice-water bath to allow for the precipitation of the diazonium salt.

Part B: Coupling Reaction

-

In a 25 mL round-bottom flask, dissolve 0.36 g (2.6 mmol) of salicylic acid in 2 mL of 2.5 M NaOH solution. Place the flask in an ice-water bath and add a magnetic stir bar.

-

Slowly add the cold diazonium salt suspension from Test Tube A to the salicylic acid solution while stirring continuously.

-

Continue to stir the reaction mixture in the ice-water bath for 10 minutes. A colored precipitate of the azo dye should form.

-

After 10 minutes, remove the flask from the ice bath and heat the mixture to boiling using a heating mantle or water bath.

-

Cool the mixture and collect the precipitated dye by vacuum filtration.

-

Wash the dye with a small amount of cold water and allow it to air dry.

Quantitative Data:

| Parameter | Value | Reference |

| Moles of 2-Aminobenzenesulfonic acid | 2.8 mmol | |

| Moles of Salicylic acid | 2.6 mmol | |

| Moles of Sodium nitrite | ~2.9 mmol | |

| Expected Product | Azo dye derivative of salicylic acid | |

| Typical Yield | Varies based on experimental conditions |

Diagrams

Caption: Synthesis pathway for an azo dye from 2-aminobenzenesulfonic acid.

Caption: Experimental workflow for the synthesis of an azo dye.

General Protocol for Sulfonephthalein Synthesis

While a specific detailed protocol for a sulfonephthalein dye starting from this compound was not found in the initial search, the general procedure involves the condensation of 2-sulfobenzoic anhydride with a phenol.[1]

General Procedure Outline:

-

Preparation of 2-Sulfobenzoic Anhydride: this compound can be converted to its anhydride by heating with a dehydrating agent such as thionyl chloride or acetic anhydride.[1]

-

Condensation Reaction: The 2-sulfobenzoic anhydride is then reacted with two equivalents of a phenol (e.g., phenol, cresol) in the presence of a condensing agent like concentrated sulfuric acid or zinc chloride.

-

Work-up and Purification: The reaction mixture is typically poured into water to precipitate the crude dye. The solid is then collected, washed, and purified by recrystallization.

Caption: General synthesis pathway for sulfonephthalein dyes.

Conclusion